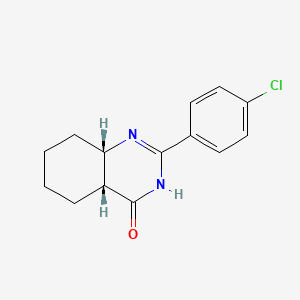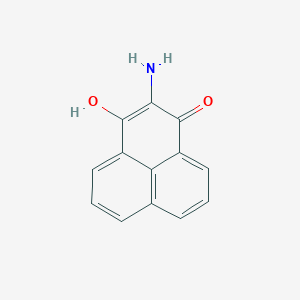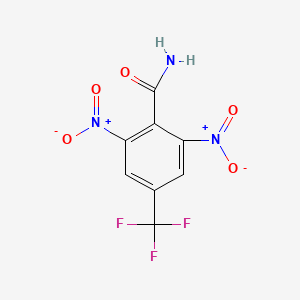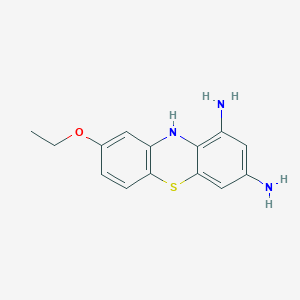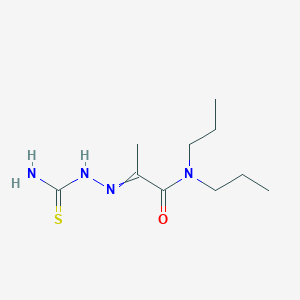
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is a synthetic peptide compound known for its applications in biochemical research. This compound is often used as a substrate in enzymatic assays, particularly for measuring plasmin activity. The presence of the 4-nitrophenyl group allows for colorimetric detection, making it a valuable tool in various analytical procedures .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
化学反应分析
Types of Reactions
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- undergoes several types of chemical reactions:
Hydrolysis: The compound can be hydrolyzed by proteolytic enzymes, releasing the 4-nitrophenyl group.
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical applications.
Common Reagents and Conditions
Hydrolysis: Enzymes like plasmin are used under physiological conditions (pH 7.4, 37°C).
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products
Hydrolysis: Produces 4-nitroaniline and the corresponding peptide fragments.
Oxidation and Reduction: Alters the nitrophenyl group, potentially forming aminophenyl derivatives.
科学研究应用
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is widely used in scientific research:
Biochemistry: As a substrate for enzyme assays, particularly for plasmin activity.
Medicine: In diagnostic assays for blood coagulation disorders.
Chemistry: As a model compound for studying peptide synthesis and hydrolysis.
作用机制
The compound acts as a substrate for plasmin, an enzyme involved in fibrinolysis. Plasmin cleaves the peptide bond, releasing 4-nitroaniline, which can be detected colorimetrically. This reaction is used to measure plasmin activity in various biological samples .
相似化合物的比较
Similar Compounds
- L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)-
- D-Val-Leu-Lys-pNA (hydrochloride)
Uniqueness
L-Lysinamide, L-valyl-L-leucyl-N-(4-nitrophenyl)- is unique due to its specific sequence and the presence of the 4-nitrophenyl group, which allows for easy detection in enzymatic assays. Its structure makes it particularly suitable for studying plasmin activity, unlike other similar compounds that may not have the same specificity or detection capabilities .
属性
CAS 编号 |
64816-15-5 |
|---|---|
分子式 |
C23H38N6O5 |
分子量 |
478.6 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C23H38N6O5/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)/t18-,19-,20-/m0/s1 |
InChI 键 |
CAJXYXPLLJDEOB-UFYCRDLUSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


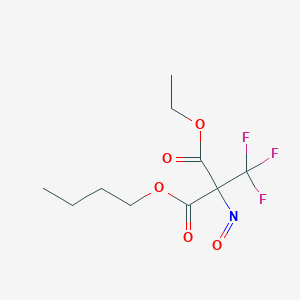

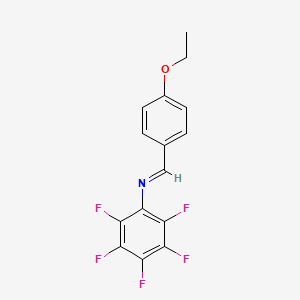
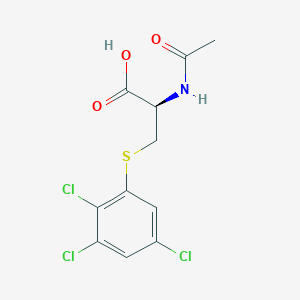
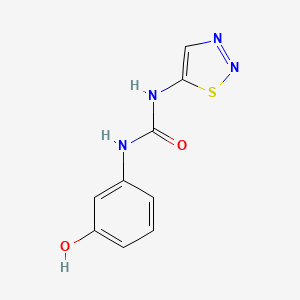

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)
